molecular formula C15H26N4O3S B5660963 N-{(3R*,4S*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

N-{(3R*,4S*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5660963
M. Wt: 342.5 g/mol
InChI Key: XUXPUHRSDPJPID-KBPBESRZSA-N
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Description

The compound under consideration, "N-{(3R*,4S*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide," is a complex organic molecule, notable for its potential in various chemical and biological applications.

Synthesis Analysis

  • A related compound, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, was synthesized and evaluated for its ability to inhibit the enzyme HMG-CoA reductase in vitro (Watanabe et al., 1997).

Molecular Structure Analysis

  • The molecular and supramolecular structures of similar N-methanesulfonyl compounds have been reported, highlighting the importance of N-H...N hydrogen bonding and various intermolecular interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

  • N-methanesulfonyl compounds have been studied for their reactivity and potential in forming new chemical structures. For instance, reactions involving N-methanesulfonyl and pyridine derivatives have been explored for their complex-forming abilities (Sankar et al., 2013).

Physical Properties Analysis

  • The physical properties of methanesulfonyl derivatives are influenced by their molecular structure. Studies on compounds like zinc methanesulfonate complexes with imidazole have provided insights into their stability and decomposition patterns (Silveira et al., 2004).

Chemical Properties Analysis

  • The chemical properties, including reactivity and interaction with other molecules, of methanesulfonyl derivatives have been extensively studied. Research on complexes of methanesulfonyl with ligands like imidazole shows the diversity of chemical interactions and potential applications (Canty et al., 1981).

properties

IUPAC Name

N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-3-5-13-10-19(11-14(13)17-23(2,21)22)15(20)6-4-8-18-9-7-16-12-18/h7,9,12-14,17H,3-6,8,10-11H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXPUHRSDPJPID-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)CCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)C(=O)CCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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